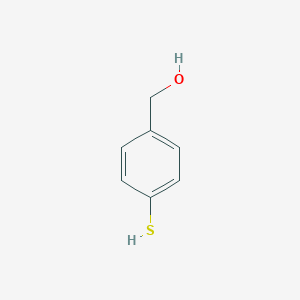

(R)-(+)-2-Chloropropionic acid

Overview

Description

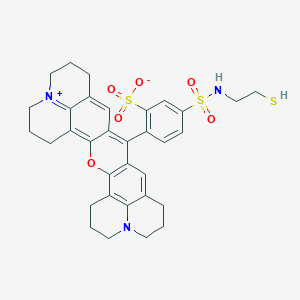

Torisel, known by its chemical name temsirolimus, is an intravenous drug primarily used for the treatment of advanced renal cell carcinoma and relapsed or refractory mantle cell lymphoma . It is an inhibitor of the mammalian target of rapamycin (mTOR), a protein that plays a crucial role in cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus is synthesized from sirolimus, a macrolide compound. The synthesis involves the esterification of sirolimus with 2,2-dimethylpropanoic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, temsirolimus is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize the esterification reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Temsirolimus undergoes several types of chemical reactions, including:

Oxidation: Temsirolimus can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the temsirolimus molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of temsirolimus, which can have different pharmacological properties and applications .

Scientific Research Applications

Temsirolimus has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying mTOR inhibition and its effects on cellular processes.

Biology: Researchers use temsirolimus to investigate the role of mTOR in cell growth, proliferation, and survival.

Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Temsirolimus exerts its effects by binding to an intracellular protein called FKBP-12. This protein-drug complex inhibits the activity of mTOR, which controls cell division and growth . By inhibiting mTOR, temsirolimus induces cell cycle arrest in the G1 phase and reduces the synthesis of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.

Everolimus: Another derivative of sirolimus with similar mTOR inhibitory activity.

Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.

Uniqueness

Temsirolimus is unique in its specific esterification with 2,2-dimethylpropanoic acid, which enhances its solubility and pharmacokinetic properties compared to sirolimus . Additionally, temsirolimus has shown significant efficacy in clinical trials for advanced renal cell carcinoma and mantle cell lymphoma, making it a valuable therapeutic agent .

Properties

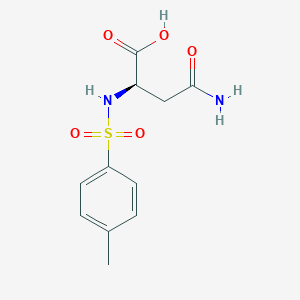

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of (R)-(+)-2-Chloropropionic acid in organic synthesis?

A1: this compound serves as a valuable chiral building block in organic synthesis. For instance, it plays a crucial role in synthesizing SK&F 93505 [], a key intermediate for preparing cardiotonic agents. Additionally, it acts as a starting material for creating XaaΨ[CH(2)O]Ala/Gly pseudodipeptides, which are important in peptide drug design [].

Q2: How is the enantiomeric separation of 2-chloropropionic acid achieved?

A2: Several methods have been explored for the resolution of this compound from its racemic mixture. One approach involves using optically active α-naphthylethylamine as a resolving agent []. Another method utilizes the enzymatic selectivity of porcine pancreatic lipase to selectively hydrolyze the (S)-enantiomer of 2-chloropropionic acid esters, leaving the (R)-enantiomer largely untouched [, ].

Q3: Can you explain the concept of bichiral ester hydrolysis in the context of this compound?

A3: Research has shown that using (R)-2-chloropropionic acid to create an ester with a racemic alcohol, followed by hydrolysis catalyzed by Candida cylindracea lipase, leads to enhanced enantiomeric resolution of the alcohol compared to using the (S)-enantiomer of the acid []. This highlights how chirality in both the acid and alcohol portions of the ester can influence the enzyme's selectivity and amplify enantiomeric resolution.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Vibrational circular dichroism (VCD) spectroscopy is a powerful tool for analyzing the structure of this compound []. This technique is particularly sensitive to the absolute configuration of chiral molecules and can differentiate between the (R)- and (S)-enantiomers. Studies have used VCD to analyze the monomeric, dimeric, and complexed forms of 2-chloropropionic acid, revealing how hydrogen bonding influences its spectral features.

Q5: Have there been studies on the environmental impact of 2-chloropropionic acid?

A5: While the provided research focuses on chemical synthesis and characterization, one study investigates bacteria capable of degrading 2-haloacids, including 2-chloropropionic acid, isolated from the marine sponge Hymeniacidon perlevis []. This suggests potential bioremediation strategies for this class of compounds and highlights the importance of understanding their environmental fate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)